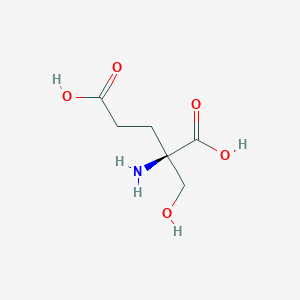

L-Glutamic acid, 2-(hydroxymethyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

L-Glutamic acid, 2-(hydroxymethyl)-, also known as L-Glutamic acid, 2-(hydroxymethyl)-, is a useful research compound. Its molecular formula is C6H11NO5 and its molecular weight is 177.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality L-Glutamic acid, 2-(hydroxymethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Glutamic acid, 2-(hydroxymethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Anticancer Properties

Research indicates that derivatives of glutamic acid exhibit significant anticancer activity. For instance, certain compounds derived from L-glutamic acid have shown efficacy against various cancer cell lines, including prostate and colon cancer. One study highlighted the cytotoxic effects of L-glutamic acid derivatives against L-1210 leukemia cells, demonstrating their potential as anticancer agents . These findings suggest that L-glutamic acid derivatives could serve as a basis for developing new cancer treatments.

1.2 Neuroprotective Effects

L-Glutamic acid is crucial in neurotransmission and has been studied for its neuroprotective properties. Its role in the metabolism of neurotransmitters makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has shown that modulation of glutamate levels can influence neurodegeneration processes . This highlights the potential therapeutic applications of L-glutamic acid in neuropharmacology.

1.3 Metabolic Functions

As a key metabolic intermediate, L-glutamic acid participates in various biochemical pathways. It is essential for protein synthesis and serves as a precursor for the synthesis of neurotransmitters and other amino acids . Its role in maintaining nitrogen balance and glucose metabolism further underscores its importance in metabolic research.

Agricultural Applications

2.1 Fertilizer Component

L-Glutamic acid is utilized in agriculture as a component of fertilizers to enhance plant growth. It acts as a natural chelator, improving nutrient uptake by plants. Studies have shown that applying glutamic acid can increase crop yield and improve resistance to environmental stressors . This application is particularly relevant in sustainable agriculture practices.

2.2 Biostimulant Properties

In addition to its use as a fertilizer component, L-glutamic acid functions as a biostimulant. It can enhance seed germination and root development, leading to improved plant vigor . Research indicates that the application of glutamic acid can stimulate physiological processes in plants, promoting growth and development under suboptimal conditions.

Food Technology Applications

3.1 Flavor Enhancer

L-Glutamic acid is widely recognized for its role as a flavor enhancer in the food industry. It is a primary component of monosodium glutamate (MSG), which is used to enhance umami flavor in various foods. Studies have demonstrated that glutamate can significantly improve the sensory attributes of food products .

3.2 Preservation Agent

In food preservation, L-glutamic acid has been investigated for its potential to inhibit microbial growth. Its application can extend the shelf life of perishable products by acting as a natural preservative . This application aligns with increasing consumer demand for natural food preservatives.

Data Tables

The following table summarizes key findings related to the applications of L-glutamic acid, 2-(hydroxymethyl)-:

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on various derivatives of L-glutamic acid demonstrated significant cytotoxic activity against prostate cancer cell lines (PC-3) and colon cancer (COLO-205). The results indicated that certain derivatives could induce apoptosis in cancer cells, suggesting their potential use in cancer therapy .

Case Study 2: Agricultural Impact

In field trials, the application of L-glutamic acid-based fertilizers resulted in a 20% increase in crop yield compared to conventional fertilizers. This improvement was attributed to enhanced nutrient availability and plant resilience against drought conditions .

Propiedades

Número CAS |

380429-39-0 |

|---|---|

Fórmula molecular |

C6H11NO5 |

Peso molecular |

177.16 g/mol |

Nombre IUPAC |

(2R)-2-amino-2-(hydroxymethyl)pentanedioic acid |

InChI |

InChI=1S/C6H11NO5/c7-6(3-8,5(11)12)2-1-4(9)10/h8H,1-3,7H2,(H,9,10)(H,11,12)/t6-/m1/s1 |

Clave InChI |

UCEVIADUYUFCFO-ZCFIWIBFSA-N |

SMILES |

C(CC(CO)(C(=O)O)N)C(=O)O |

SMILES isomérico |

C(C[C@@](CO)(C(=O)O)N)C(=O)O |

SMILES canónico |

C(CC(CO)(C(=O)O)N)C(=O)O |

Sinónimos |

(hydroxymethyl)glutamic acid alpha-(hydroxymethyl)glutamic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.